tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate is a chemical compound with the molecular formula CHNO and a molecular weight of 306.32 g/mol. This compound is identified by the CAS number 1373255-08-3. It is primarily utilized in research and development contexts, particularly in the fields of medicinal chemistry and pharmacology, but it is not intended for medicinal or household use.
The synthesis of tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate typically involves multi-step organic reactions, including:
Technical details regarding specific reaction conditions such as temperature, solvents, and catalysts are critical for optimizing yield and purity but were not detailed in the sources reviewed .
The compound can participate in various chemical reactions typical of amines and carboxylic acids, including:
The specific reaction pathways depend on the functional groups present in the molecule and external conditions such as pH and temperature .
Further research into its pharmacodynamics would be necessary to elucidate its specific mechanisms .
tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate has potential applications in:
The synthesis of tert-butyl 2-(aminomethyl)morpholine-4-carboxylate derivatives relies on strategic morpholine ring construction followed by selective functionalization. A prominent approach involves N-Boc-protected lactone intermediates as key precursors. As demonstrated in mRNA carrier synthesis, 2-oxomorpholine-4-carboxylate (CAS 1140502-97-1) serves as a critical building block for subsequent reductive amination [6]. This lactone precursor undergoes nucleophilic ring opening at the carbonyl site, enabling introduction of the aminomethyl group at the morpholine's 2-position. Alternative routes employ pre-functionalized morpholine rings where the aminomethyl group is introduced prior to Boc protection, though this risks undesired side reactions at the secondary amine [4].
Table 1: Precursors for Morpholine Core Synthesis
Precursor Compound | CAS Number | Role in Synthesis |
---|---|---|
tert-Butyl 2-oxomorpholine-4-carboxylate | 1140502-97-1 | Lactone precursor for ring functionalization |
tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate | 140645-53-0 | Non-salt intermediate for oxalate formation |
(R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate | 1841086-60-9 | Chiral building block for stereoselective APIs |
Enantioselective synthesis of chiral morpholine derivatives demands precise stereocontrol during aminomethyl group installation. The (R)-enantiomer (CAS 1841086-60-9) and (S)-enantiomer (CAS 1373255-08-3) are synthesized via diastereoselective reductive amination using chiral catalysts or resolving agents [3] [9]. Stereochemical integrity is maintained through low-temperature reactions (-20°C to 0°C) to minimize racemization, particularly during imine formation prior to reduction. Bulk reducing agents like sodium triacetoxyborohydride (STAB) in tetrahydrofuran (THF) provide superior stereoretention (>98% ee) compared to catalytic hydrogenation for this substrate class [9]. Post-reduction chiral analysis via chiral HPLC confirms enantiomeric excess, with the (S)-configuration oxalate salt (CAS 1373255-08-3) showing preferential crystallization behavior during purification [7].
N-Boc protection of the morpholine nitrogen employs di-tert-butyl dicarbonate (Boc₂O) under carefully optimized conditions. Reaction kinetics studies reveal that polar aprotic solvents (acetone, THF) at 0-25°C provide optimal protection rates while minimizing epimerization of chiral centers [3] [9]. Stoichiometric excesses of Boc₂O (1.5-2.0 equivalents) in THF achieve >95% conversion within 2 hours at room temperature, significantly outperforming dichloromethane-based systems which require extended reaction times. Post-reaction, unreacted Boc₂O and tert-butanol byproducts are efficiently removed via aqueous wash protocols (5% citric acid followed by saturated NaHCO₃), yielding the Boc-protected intermediate with ≥97% purity suitable for direct oxalate salt formation [9].
Table 2: Boc Protection Conditions and Outcomes
Solvent System | Temperature (°C) | Reaction Time (hr) | Yield (%) | Epimerization (%) |
---|---|---|---|---|
Tetrahydrofuran (THF) | 25 | 2.0 | 95 | <0.5 |
Acetone | 25 | 1.5 | 93 | 0.8 |
Dichloromethane | 25 | 6.0 | 87 | 1.2 |
Dimethylformamide | 0 | 1.0 | 96 | 0.3 |
Conversion of the free base to the oxalate salt significantly enhances crystallinity and storage stability. The process employs stoichiometric oxalic acid (1.05 equiv) in methanol/water (4:1 v/v) at 50-60°C, followed by controlled cooling crystallization at 0.5°C/min to 4°C [3] [7]. Solvent screening identified methanol/water mixtures as optimal, producing high-purity crystals (≥95%) with consistent stoichiometry (1:1 base:oxalic acid), unlike ethanol-based systems which yielded solvated forms. The crystalline salt (CAS 1373255-08-3 for S-enantiomer) exhibits superior handling properties, with melting points consistently observed at 74-78°C for the oxalate form versus oils in free base analogs [3] [8]. Critical process parameters include pH control (final pH 2.8-3.2) and anti-solvent addition rates (<10 mL/min) to prevent oiling out during crystallization.
Continuous flow systems address key limitations in batch synthesis, particularly for exothermic steps like Boc protection and oxalate salt formation. Microreactor technology enables precise temperature control (±1°C) during Boc protection, reducing epimerization to <0.1% while cutting reaction times from hours to minutes [4]. For the final oxalate salt formation, turbulent flow crystallizers with in-line pH monitoring achieve 92-95% yields versus 75-85% in batch reactors, with particle size distribution (D90 < 50µm) optimized for filtration efficiency. Integrated PAT tools (FTIR, FBRM) allow real-time polymorph monitoring, ensuring exclusive formation of the stable oxalate salt polymorph [4]. Scale-up trials demonstrate consistent productivity gains: a 100g/hr production system achieved 40% reduction in solvent consumption and 99.8% purity by HPLC versus batch methodologies.
Table 3: Continuous Flow Reactor Parameters and Performance
Process Step | Reactor Type | Residence Time | Temperature (°C) | Yield Increase vs. Batch |
---|---|---|---|---|
Boc Protection | Microtube Reactor | 8-12 min | 30 | +12% |
Reductive Amination | Packed-Bed Reactor | 15-20 min | -10 | +18% |
Oxalate Crystallization | Oscillatory Flow Cell | 30-45 min | 0-4 | +22% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7